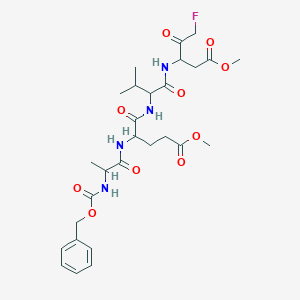
Protein SSX4 (31-50)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Protein SSX4
Scientific Research Applications
Expression in Melanoma and Other Cancers
Protein SSX4 is a part of the SSX gene family, which includes SSX1, SSX2, SSX3, SSX4, and SSX5. These genes are known for their aberrant expression in various types of cancers, including melanoma. SSX proteins, considered as cancer/testis antigens, are potential targets for cancer immunotherapy. A study by dos Santos et al. (2000) highlighted the heterogeneous expression of SSX proteins in melanoma lesions and cell lines, revealing the importance of assessing SSX expression for potential immunotherapeutic trials (dos Santos et al., 2000).
Interactions with Other Proteins
Research by de Bruijn et al. (2002) explored the interactions of SSX2, a closely related protein to SSX4, with other human proteins like RAB3IP and SSX2IP. This study suggested potential implications for the mechanisms underlying normal and malignant cellular growth, which could extend to SSX4 given its similarity to SSX2 (de Bruijn et al., 2002).
Structure Determination Techniques
In a broader context, advanced techniques like serial femtosecond crystallography (SFX) using x-ray free-electron lasers (XFEL) have been applied for high-resolution structural determination of proteins like SSX4. Boutet et al. (2012) demonstrated the efficacy of SFX in analyzing the structure of difficult-to-crystallize molecules (Boutet et al., 2012).
SSX-1 Specific CD4+ T Cells in Cancer-Free Individuals
Godefroy et al. (2007) assessed the presence of CD4+ T cells directed against the SSX-1 antigen, a family member of SSX4, in cancer-free individuals. Their findings are crucial for developing passive and active immunotherapeutic approaches against cancers expressing SSX antigens (Godefroy et al., 2007).
T Cell Immune Response Against SSX Proteins
He et al. (2008) highlighted the identification of a common HLA-A*0201-restricted epitope among SSX family members, including SSX4, which can evoke a strong T cell immune response. This has implications for the development of peptide-mediated immunotherapy (He et al., 2008).
properties
sequence |
YFSKKEWEKMKSSEKIVYVY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Protein SSX4 (31-50) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



